

Application Notes and Protocols for BAY-405 in Mouse Models of Cancer

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Compound of Interest

Compound Name: BAY-405

Cat. No.: B15614765

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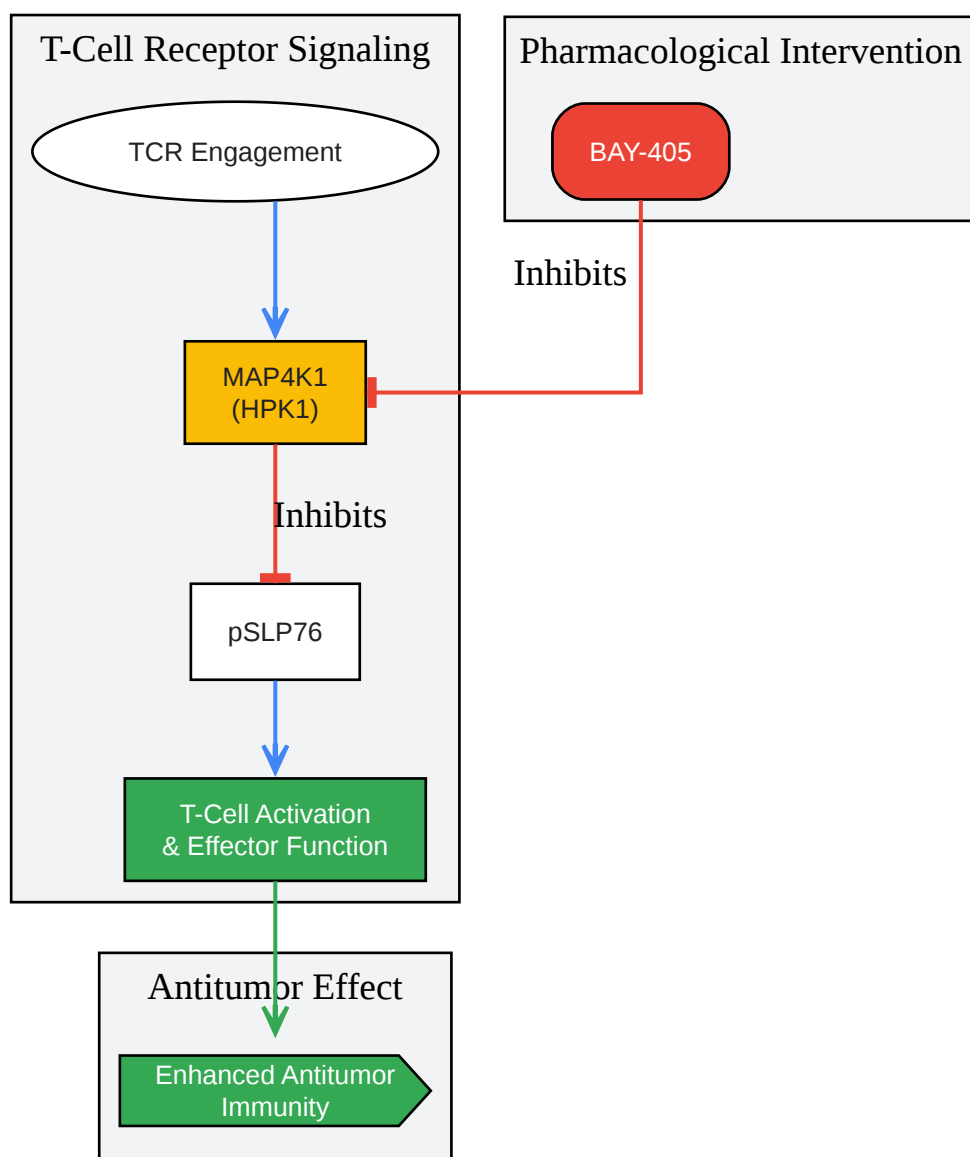
Introduction

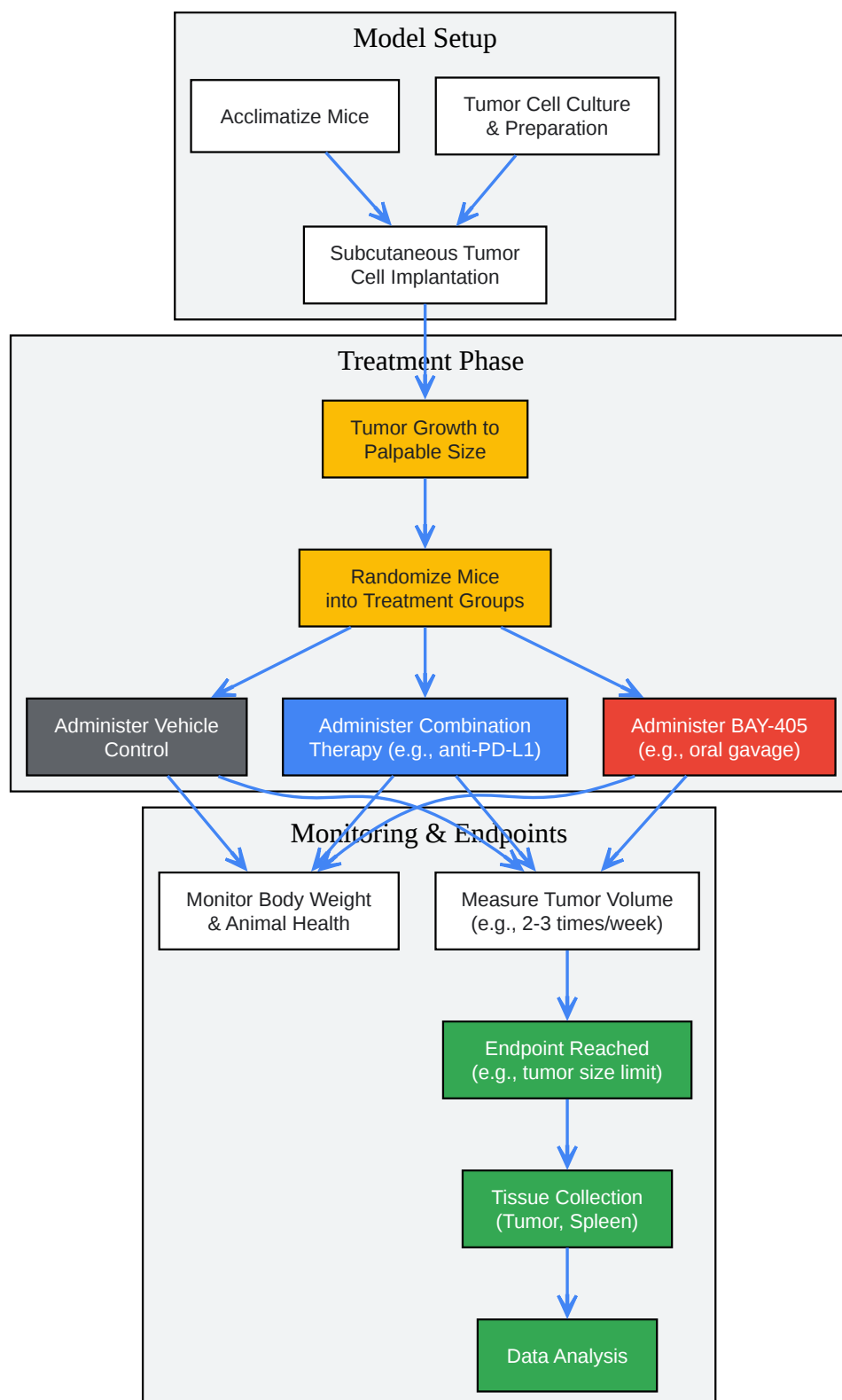
BAY-405 is a potent and selective, orally available small molecule inhibitor of Mitogen-activated protein kinase kinase kinase 1 (MAP4K1).^{[1][2][3]} MAP4K1, also known as Hematopoietic Progenitor Kinase 1 (HPK1), is a serine/threonine kinase that functions as an intracellular immune checkpoint, negatively regulating T-cell receptor (TCR) signaling.^{[2][4]} In the tumor microenvironment, factors such as prostaglandin E2 (PGE2) and transforming growth factor-beta (TGFβ) can enhance MAP4K1 activity, leading to suppressed T-cell responses.^[2] Pharmacological inhibition of MAP4K1 with **BAY-405** has been shown to enhance T-cell immunity, leading to T-cell-dependent antitumor efficacy in preclinical mouse models.^{[1][2]} These notes provide detailed protocols and data for the utilization of **BAY-405** in murine cancer models.

Mechanism of Action

BAY-405 is an ATP-competitive inhibitor of MAP4K1.^[1] By blocking the kinase activity of MAP4K1, **BAY-405** prevents the downstream negative regulation of T-cell activation. This leads to enhanced T-cell-mediated antitumor responses. A key pharmacodynamic biomarker of **BAY-405** activity is the reduction of phosphorylated SLP76 (pSLP76) in T-cells.^[1]

Signaling Pathway of BAY-405 Action





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